Product packaging for 2-Fluoro-5-(prop-1-en-2-yl)pyridine(Cat. No.:CAS No. 848841-58-7)

2-Fluoro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B3359317
CAS No.: 848841-58-7
M. Wt: 137.15 g/mol
InChI Key: JQYBPXNUAJSJBK-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a class of organofluorine compounds that have garnered substantial attention in chemical synthesis and materials science. nih.gov The incorporation of fluorine into a molecule can dramatically alter its physical and chemical properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased thermal stability, chemical and oxidative resistance, and hydrophobicity. nih.gov

In the context of pyridines, a fluorine substituent significantly influences the electron distribution of the aromatic ring, making it more electron-deficient. This electronic perturbation is crucial for certain chemical reactions, particularly nucleophilic aromatic substitution (SNAr). nih.gov Research has shown that the SNAr reactions of fluoropyridines are generally faster than those of their chloro-analogs; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). acs.org This enhanced reactivity makes fluoropyridines, including perfluoropyridine, valuable synthons for creating complex molecules and high-performance fluoropolymers. nih.govacs.org The strategic placement of fluorine, as seen in 2-Fluoro-5-(prop-1-en-2-yl)pyridine, can thus serve to activate the pyridine core for subsequent chemical modifications.

Historical Perspectives on Related Pyridine Analogs and their Significance

The history of pyridine chemistry dates back to 1846, when the first pyridine base, picoline, was isolated by Anderson. scribd.com The structure of pyridine itself, a six-membered aromatic ring containing one nitrogen atom, was determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. scribd.comsarchemlabs.com

From these early discoveries, the family of pyridine derivatives has expanded enormously. These compounds are not only prevalent in nature as components of vitamins (like niacin) and alkaloids, but they have also become indispensable in synthetic chemistry. nih.govscribd.comresearchgate.net The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a vast range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents. nih.govsarchemlabs.comresearchgate.net The development of synthetic methods to create functionalized pyridines has been a continuous focus, leading to a deeper understanding of their structure-activity relationships and enabling the creation of novel therapeutic agents. acs.orgnih.gov

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from the unique combination of its structural features: a fluorinated pyridine core and a reactive alkenyl (prop-1-en-2-yl) group. This specific arrangement offers multiple avenues for further chemical elaboration, making it a valuable building block in synthetic chemistry.

The rationale for its investigation can be broken down as follows:

Versatile Synthetic Intermediate: The fluorine atom at the 2-position activates the ring for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.gov Simultaneously, the prop-1-en-2-yl group at the 5-position can undergo numerous reactions typical of alkenes, such as addition, oxidation, or polymerization. This dual reactivity makes the compound a highly versatile platform for generating molecular diversity.

Bioisosteric Replacement: In drug design, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its introduction can improve metabolic stability, binding affinity, and membrane permeability. nih.gov Investigating compounds like this compound allows researchers to explore how these fluorinated analogs of biologically active pyridines interact with physiological targets.

Development of Novel Materials and Agrochemicals: The pyridine ring is a key component of many neonicotinoid insecticides. acs.org The synthesis and evaluation of new functionalized pyridines are driven by the constant need to develop novel and more effective agrochemicals. acs.orguni-muenster.de The unique electronic properties conferred by the fluorine atom and the additional functionality of the propenyl group make this compound a candidate for such applications. Furthermore, fluorinated pyridines are used to create high-performance polymers with desirable thermal properties. nih.govacs.org

One documented synthetic route to obtain this compound is through the dehydration of 6-fluoro-α,α-dimethyl-3-pyridinemethanol. chemicalbook.com The availability of synthetic pathways is crucial for enabling further academic and industrial research into its properties and potential applications.

Compound Data

Below are tables detailing the properties of related pyridine compounds and a list of all chemical compounds mentioned in this article.

Table 1: Properties of Selected Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical Form
Pyridine110-86-1C₅H₅N79.10Colorless Liquid
2-Fluoropyridine372-48-5C₅H₄FN97.09Liquid
2-Fluoro-5-nitropyridine456-24-6C₅H₃FN₂O₂142.09Data not available
2-Amino-5-fluoropyridine21717-96-4C₅H₅FN₂112.11Solid
2-Fluoro-5-(trifluoromethyl)pyridine69045-82-5C₆H₃F₄N165.09Liquid
2-(Prop-1-en-2-yl)pyridine6515-13-5C₈H₉N119.16Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN B3359317 2-Fluoro-5-(prop-1-en-2-yl)pyridine CAS No. 848841-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-prop-1-en-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBPXNUAJSJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289324
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
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Molecular Weight

137.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-58-7
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848841-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 5 Prop 1 En 2 Yl Pyridine and Its Precursors

Classical and Modern Approaches to Pyridine (B92270) Ring Fluorination in 2-Fluoro-5-(prop-1-en-2-yl)pyridine Synthesis

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of this compound. Various methods, both classical and modern, have been developed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridine Formation

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of fluoropyridines. nih.govacs.org This approach typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. nih.govacs.orgepa.gov The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of fluorine, making 2-fluoropyridines valuable intermediates. nih.govacs.org For instance, the reaction of 2-chloropyridine (B119429) with a fluoride source can yield 2-fluoropyridine (B1216828). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.govacs.org

The synthesis of the key intermediate, 2-fluoro-5-bromopyridine, can be achieved through methods like the denitration and fluorination of 5-bromo-2-nitropyridine. guidechem.com One method utilizes dimethyl sulfoxide (B87167) (DMSO) as a solvent and a phase transfer catalyst under microwave irradiation to achieve a high yield of 94%. guidechem.com Another approach involves the diazotization of 5-bromo-2-aminopyridine in the presence of pyridine hydrogen fluoride, followed by heating. guidechem.com

The SNAr reaction is not limited to simple pyridines. It has been successfully applied to more complex, multi-substituted pyridines and diazines, demonstrating its utility in late-stage functionalization. nih.govacs.org The mild reaction conditions often associated with SNAr of 2-fluoroheteroarenes allow for the introduction of a diverse array of functionalities. nih.govacs.org The choice of solvent and base can be crucial in controlling the regioselectivity of the substitution on polyfluorinated pyridines. mdpi.com

PrecursorReagentsConditionsProductYield
5-bromo-2-nitropyridineComplex, Phase Transfer Catalyst, [18F]FluorideMicrowave (100W), 2 min2-Fluoro-5-bromopyridine94%
5-bromo-2-nitropyridine-145°C, 10 min2-Fluoro-5-bromopyridine~60%
5-bromo-2-aminopyridinePyridine hydrogen fluoride, Sodium nitrite-5°C to 85°C2-Fluoro-5-bromopyridineNot specified

Electrophilic Fluorination Strategies for Pyridine Systems

Electrophilic fluorination offers an alternative route to fluorinated pyridines. Reagents like Selectfluor are commonly used for this purpose. nih.govacs.org The direct C-H fluorination of pyridines and diazines using silver(II) fluoride (AgF2) has been developed as a site-selective method, preferentially occurring adjacent to the nitrogen atom. orgsyn.org This method is notable for its mild reaction conditions, often proceeding at or near ambient temperature. orgsyn.org

The fluorination of 3,5-disubstituted pyridines with AgF2 can exhibit variable site selectivity, though certain substituents like benzyloxy groups can direct the fluorination with high selectivity. nih.govacs.org It's important to note that some functional groups, such as free amines, alcohols, and carboxylic acids, are not compatible with this fluorination method. nih.govacs.org

SubstrateFluorinating AgentConditionsProduct(s)Selectivity/Yield
1,2-dihydropyridinesSelectfluor®Not specified3-fluoro-3,6-dihydropyridinesNot specified
Pyridines and diazinesAgF2Ambient temperature2-Fluoropyridines and 2-fluorodiazinesHigh site-selectivity
Imidazo[1,2-a]pyridinesSelectfluorAqueous, with DMAP3-Fluorinated imidazo[1,2-a]pyridinesModerate to good yields

C-F Bond Formation via Transition-Metal Catalysis

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. organicreactions.orgnih.govbeilstein-journals.org Palladium-catalyzed fluorination of (hetero)aryl triflates and bromides provides a general method for accessing fluorinated aromatics. nih.gov Rhodium(III)-catalyzed C-H functionalization has been utilized to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is advantageous as it allows for the construction of the fluorinated pyridine ring in a single step from readily available starting materials. nih.gov Nickel-catalyzed C-F bond activation has also been reported for the asymmetric α-heteroarylation of ketones with fluorinated heteroarenes. researchgate.net

Strategies for Introducing the Isopropenyl Moiety to the Pyridine Core

The introduction of the isopropenyl group onto the pyridine ring is another crucial transformation in the synthesis of the target compound.

Heck Reactions and Related C-C Coupling Methodologies for Alkenylpyridines

The Heck reaction is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction is a prime candidate for coupling an isopropenylating agent with a 2-fluoro-5-halopyridine intermediate. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. wikipedia.org A variety of palladium catalysts and ligands can be used, and the reaction conditions can be optimized to achieve high yields. organic-chemistry.orgnumberanalytics.com

The Heck reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. numberanalytics.comjk-sci.com The intramolecular version of the Heck reaction can be particularly efficient and offer high levels of regioselectivity and stereoselectivity. libretexts.org

Wittig and Horner-Wadsworth-Emmons Olefination Derivatives in Pyridine Functionalization

The creation of the exocyclic double bond in this compound is effectively achieved through olefination reactions, particularly the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgorganic-chemistry.org Both methods are cornerstone strategies for converting ketones and aldehydes into alkenes. masterorganicchemistry.comalfa-chemistry.com The logical precursor for these syntheses is 1-(6-fluoropyridin-3-yl)ethan-1-one , a ketone that provides the necessary pyridine core and acetyl group for transformation.

The Wittig reaction involves the reaction of the ketone with a phosphonium (B103445) ylide. wikipedia.orglibretexts.org For the synthesis of the target compound, methylenetriphenylphosphorane (B3051586) is the required ylide. This reagent is typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base such as n-butyllithium (n-BuLi). masterorganicchemistry.com The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to a four-membered oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction , a widely used alternative, employs a phosphonate (B1237965) carbanion which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgyoutube.com This carbanion is generated by treating a dialkyl phosphonate, such as diethyl methylphosphonate, with a base like sodium hydride (NaH). organic-chemistry.orgalfa-chemistry.com The reaction with 1-(6-fluoropyridin-3-yl)ethan-1-one proceeds through a similar mechanism to form the alkene. A significant advantage of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. organic-chemistry.org

Another viable, though less direct, synthetic route involves a two-step process. First, 1-(6-fluoropyridin-3-yl)ethan-1-one can be treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to produce the tertiary alcohol, 2-(6-fluoropyridin-3-yl)propan-2-ol . Subsequent acid-catalyzed dehydration of this alcohol eliminates water to form the target alkene, this compound. chemguide.co.uk

Table 1: Key Synthetic Olefination Methods for this compound
MethodKey ReagentsByproductKey Characteristics
Wittig Reaction1-(6-fluoropyridin-3-yl)ethan-1-one, Methyltriphenylphosphonium bromide, n-ButyllithiumTriphenylphosphine oxideWell-established method; byproduct can be difficult to separate. masterorganicchemistry.comlibretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction1-(6-fluoropyridin-3-yl)ethan-1-one, Diethyl methylphosphonate, Sodium hydrideDialkyl phosphate saltMore nucleophilic reagent; water-soluble byproduct allows for easy removal. organic-chemistry.orgwikipedia.org

Stereoselective Synthesis Considerations for Related Analogs of this compound

The target molecule, this compound, is achiral and the olefination reactions described result in a terminal alkene, precluding E/Z isomerism. However, stereoselectivity becomes a critical consideration when synthesizing related analogs where the substitution pattern around the double bond is more complex.

For instance, if an analog with a disubstituted alkene (e.g., a propenyl group instead of an isopropenyl group) were desired, the stereochemical outcome (E vs. Z) would be paramount. The choice between the Wittig and HWE reactions can influence this outcome.

Wittig Reaction : The stereochemistry is highly dependent on the stability of the ylide. Unstabilized ylides (like the one used for the title compound) typically yield (Z)-alkenes, whereas stabilized ylides (containing electron-withdrawing groups) favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

HWE Reaction : This reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic stability of the intermediates leading to the trans-alkene. organic-chemistry.orgwikipedia.org

For cases where (Z)-alkene selectivity is desired, the Still-Gennari modification of the HWE reaction is a powerful tool. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonate) in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. youtube.com This modification accelerates the elimination step, favoring the formation of the kinetic (Z)-alkene product. nrochemistry.com

Furthermore, if the pyridine ring of an analog were to be partially or fully hydrogenated to create chiral centers (forming tetrahydropyridine (B1245486) or piperidine (B6355638) derivatives), enantioselective methods would be essential to control the stereochemistry. Asymmetric catalytic reductions or dearomatization reactions of the pyridine core would be necessary to produce single-enantiomer products, which is often crucial for biological applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by improving efficiency and minimizing waste.

A primary consideration is atom economy . In this regard, the HWE reaction is often considered "greener" than the traditional Wittig reaction. The HWE reaction produces a low-molecular-weight, water-soluble phosphate byproduct that is easily separated. alfa-chemistry.com In contrast, the Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide, a high-molecular-weight byproduct whose removal can require extensive chromatography, leading to increased solvent use and waste.

The development of catalytic methods is another key aspect of green chemistry. While the olefination reactions discussed are stoichiometric, research into catalytic Wittig reactions aims to reduce the amount of phosphine (B1218219) waste generated.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 5 Prop 1 En 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 2-Fluoro-5-(prop-1-en-2-yl)pyridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number and types of hydrogen atoms present in the molecule. For the parent compound, the following chemical shifts have been reported: δ 8.21 (d, 1H, J = 2.53 Hz), 7.77 (m, 1H), 6.81 (dd, 1H, J = 8.34, 2.78 Hz), 5.28 (s, 1H), 5.09 (s, 1H), 2.08 (s, 3H). The downfield signals at δ 8.21, 7.77, and 6.81 are characteristic of the protons on the pyridine (B92270) ring, with their splitting patterns providing information about their coupling to adjacent protons and the fluorine atom. The singlets at δ 5.28 and 5.09 correspond to the two vinylic protons of the prop-1-en-2-yl group, and the singlet at δ 2.08 is attributed to the methyl protons.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected for the fluorine atom at the C-2 position of the pyridine ring. The chemical shift of this fluorine signal provides insight into its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (heteronuclear coupling) would be observed, providing valuable structural information. Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in spectral assignment. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H-3~7.8~140J(H3-H4), J(H3-F)
H-4~6.8~115J(H4-H3), J(H4-H6), J(H4-F)
H-6~8.2~148J(H6-H4), J(H6-F)
=CH₂ (a)~5.3~115
=CH₂ (b)~5.1
-CH₃~2.1~22
C-2-~163¹J(C2-F)
C-3-~140²J(C3-F)
C-4-~115³J(C4-F)
C-5-~135⁴J(C5-F)
C-6-~148³J(C6-F)
C(ipso)-~142
=C(CH₃)₂-~115
-CH₃-~22

Note: This table contains predicted data based on known values for similar structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning NMR signals and establishing the complete chemical structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-3, H-4, and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for the protonated carbons of both the pyridine ring and the isopropenyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methyl protons and the vinylic carbons, as well as between the pyridine protons and the carbons of the substituent, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the isopropenyl group relative to the pyridine ring.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis of this compound

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

The fragmentation pattern of this compound in the mass spectrometer would provide further structural information. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules. For the target compound, characteristic fragmentation could involve the loss of a methyl radical (•CH₃) from the isopropenyl group or the cleavage of the entire substituent. The fragmentation of the pyridine ring itself can also occur, although it is generally a stable aromatic system.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment
137[M]⁺ (Molecular Ion)
122[M - CH₃]⁺
110[M - C₂H₃]⁺
96[M - C₃H₅]⁺

Note: This table presents plausible fragmentation pathways. The actual mass spectrum may show additional or different fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comaps.orgnih.govnih.gov The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F stretching vibration, the C=C and C=N stretching vibrations of the pyridine ring, the C=C stretching of the alkene, and the C-H stretching and bending vibrations of the aromatic, vinylic, and methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the isopropenyl group and the symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the reviewed literature, analysis of related structures, such as 2-Fluoro-5-(4-fluorophenyl)pyridine, can offer insights into the expected solid-state packing and intermolecular interactions. Such interactions could include π-π stacking of the pyridine rings and weak hydrogen bonds.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are relevant)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining their absolute configuration. researchgate.net These techniques measure the differential absorption of left and right circularly polarized light and can be used in conjunction with computational methods to assign the stereochemistry of chiral molecules.

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Prop 1 En 2 Yl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-Fluoro-5-(prop-1-en-2-yl)pyridine is dominated by the electronic effects of the fluorine substituent. The high electronegativity of fluorine deactivates the ring towards electrophilic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the C2 position where the fluorine atom is located.

Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-fluoropyridines. nih.gov The fluorine atom at the 2-position serves as an excellent leaving group, and its high electronegativity accelerates SNAr reactions. nih.gov In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov This enhanced reactivity allows for substitutions to occur under mild conditions, which is advantageous when other sensitive functional groups are present in the molecule. nih.gov A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluoride (B91410), enabling the synthesis of a wide array of 2-substituted pyridine derivatives. nih.gov For instance, 2-fluoropyridine intermediates have been shown to react with nucleophiles derived from butanol, morpholine, and indole. nih.gov

Transition-Metal Catalyzed Transformations of this compound

Transition-metal catalysis offers a powerful toolkit for modifying both the pyridine ring and the isopropenyl side chain of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Derivatization

The fluorine atom at the C2 position, while less reactive than other halogens like bromine or iodine, can participate in cross-coupling reactions. ljmu.ac.uk These reactions are fundamental for creating new carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the fluoropyridine with an organoboron compound. mt.com While challenging, methods have been developed for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles. nih.govcdnsciencepub.comresearchgate.net The reaction typically requires a palladium catalyst and a base. mt.com The choice of ligand is crucial for achieving high efficiency. nih.gov

Stille Coupling: This reaction involves coupling with an organotin reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide variety of functional groups. jk-sci.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent and is also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org The Negishi coupling is highly versatile and can be used to form C-C bonds between various types of carbon atoms (sp², sp³, sp). wikipedia.org It has been successfully applied to 2-pyridylzinc reagents. researchgate.net

Examples of Cross-Coupling Reactions with 2-Halopyridine Analogs
ReactionCatalyst/LigandCoupling PartnerNotes
Suzuki-MiyauraPd(dppf)Cl₂Aryl/Heteroaryl boronic acids/estersCan be performed in the presence of water and oxygen. researchgate.net
Suzuki-MiyauraPd₂(dba)₃ / Phosphite or Phosphine (B1218219) Oxide LigandsLithium triisopropyl 2-pyridylboronatesEffective for coupling with aryl and heteroaryl bromides and chlorides. nih.gov
NegishiPd(P(t-Bu)₃)₂Aryl/Vinyl ChloridesA general method for palladium-catalyzed Negishi coupling. organic-chemistry.org
StillePd(PPh₃)₄Organotin ReagentsTolerant of many functional groups, but tin reagents are toxic. jk-sci.com

Hydrogenation and Olefin Metathesis Studies

Hydrogenation: The isopropenyl side chain can be readily hydrogenated to an isopropyl group using standard catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The aromatic pyridine ring is generally stable under these conditions. Electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported Rhodium cathode is also a modern method for hydrogenating pyridines to piperidines at ambient temperature and pressure. acs.org

Olefin Metathesis: This powerful reaction redistributes alkene fragments and is catalyzed by metal-carbene complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org this compound could potentially undergo several types of metathesis:

Cross-Metathesis: Reaction with another alkene to create a new, substituted alkene. nih.gov

Ring-Closing Metathesis (RCM): If another alkene moiety were present in the molecule, RCM could be used to form a new ring. masterorganicchemistry.com The success of olefin metathesis depends on the catalyst's tolerance to the pyridine nitrogen, which can sometimes coordinate to the metal and inhibit catalysis. However, modern catalysts show high functional group tolerance. organic-chemistry.orgnih.gov

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The photochemical behavior of fluoropyridines has been investigated. Irradiation of 2-fluoropyridine in the presence of certain amines, such as t-butylamine and diethylamine, can lead to nucleophilic displacement of the fluorine atom. rsc.org More complex photochemical reactions can occur with transition metal complexes. For example, irradiation of a rhodium complex in the presence of pentafluoropyridine (B1199360) leads to the formation of a Rh(III) species through C-F bond activation. acs.orgpsu.edu Photosensitized C-H fluorination is also a developing field that uses light to generate fluorine radicals for C-F bond formation under mild conditions. beilstein-journals.org

Electrochemical Reactivity: The electrochemical behavior of pyridines is influenced by the substituents on the ring. nih.gov Electron-withdrawing groups, like fluorine, generally make the reduction of the pyridine ring easier (shifting the reduction potential to be more positive), while electron-donating groups have the opposite effect. cdnsciencepub.com The reduction potentials of substituted pyridines have been shown to correlate with their electronic properties. cdnsciencepub.com The electrochemical reduction of pyridinium (B92312) ions has been studied, particularly in the context of CO₂ reduction, and is known to be an irreversible process on glassy carbon electrodes. nih.gov The specific electrochemical properties of this compound would depend on the interplay between the fluoro and isopropenyl groups.

Mechanistic Studies of Select Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on the pyridine ring is a well-established two-step process. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the second, typically faster step, the fluoride leaving group is expelled, restoring the aromaticity of the ring. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction. nih.gov

Transition-Metal Catalyzed Cross-Coupling: The mechanisms for Suzuki, Stille, and Negishi couplings, while differing in the nature of the organometallic reagent, share a common catalytic cycle. youtube.com

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-fluorine bond of the pyridine ring to form a high-valent metal complex (e.g., Pd(II)). wikipedia.orgacs.org

Transmetalation: The organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide. wikipedia.orgacs.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. wikipedia.orgacs.org

Olefin Metathesis: The widely accepted Chauvin mechanism for olefin metathesis involves the reaction between the alkene and a metal-carbene catalyst. wikipedia.org

A [2+2] cycloaddition occurs between the alkene double bond and the metal-carbene to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.com

This intermediate then undergoes a retro [2+2] cycloaddition (cycloreversion) to release a new alkene product and a new metal-carbene, which continues the catalytic cycle. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 2 Fluoro 5 Prop 1 En 2 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic behavior of 2-Fluoro-5-(prop-1-en-2-yl)pyridine. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals, which are crucial for predicting the molecule's reactivity and properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing fluorine atom and the electron-donating prop-1-en-2-yl group influence the electronic distribution within the pyridine (B92270) ring. Quantum chemical calculations can precisely quantify these effects. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively.

Table 1: Calculated Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: The values presented are illustrative and would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and spectroscopic properties of molecules with a good balance between accuracy and computational cost. nih.govresearchgate.net

Geometry Optimization: DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting various spectroscopic properties.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of the infrared (IR) and Raman spectra. This can aid in the experimental identification and characterization of the compound by assigning specific vibrational modes to the observed spectral peaks.

NMR Spectroscopy: DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Selected Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterValue
C-F Bond Length1.35 Å
C-N (pyridine) Bond Length1.34 Å
C=C (propenyl) Bond Length1.33 Å
C-C-N (pyridine) Bond Angle123.5°
F-C-C (pyridine) Bond Angle118.0°

Note: The values presented are illustrative and would be obtained from DFT calculations at a specific level of theory.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in various solvents or when interacting with biological macromolecules like proteins.

By simulating the trajectory of the molecule, MD can reveal:

Solvation Effects: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in solution.

Protein-Ligand Interactions: If this compound is being investigated as a potential drug candidate, MD simulations can model its binding to a target protein. These simulations can elucidate the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding.

The results from MD simulations are often analyzed to calculate properties such as the root-mean-square deviation (RMSD) to assess the stability of the system and the radial distribution function (RDF) to understand the local structure of the solvent around the molecule.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Theoretical descriptors, derived from computational chemistry, play a significant role in developing quantitative structure-activity relationship (QSAR) models. nih.gov

For this compound and its analogs, a range of theoretical descriptors can be calculated, including:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

By building a dataset of related compounds with known biological activities, statistical methods can be used to create a QSAR model that predicts the activity of new, untested compounds. This approach is highly valuable in drug discovery for prioritizing the synthesis of molecules with potentially enhanced activity.

Table 3: Illustrative Theoretical Descriptors for SAR Modeling of this compound

Descriptor TypeDescriptorValue
ElectronicDipole Moment2.5 D
ElectronicMulliken Charge on N-0.45 e
StericMolecular Volume150.2 ų
TopologicalWiener Index345

Note: The values presented are for illustrative purposes.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can be used to investigate the mechanisms and energetics of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the reactants, products, intermediates, and transition states.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure and calculating its energy is essential for determining the activation energy. Vibrational frequency analysis of the transition state structure confirms its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

These computational studies provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone.

Investigation of Biological Interactions and Mechanisms of 2 Fluoro 5 Prop 1 En 2 Yl Pyridine Non Human, Mechanistic Focus

In Vitro Receptor Binding and Enzyme Inhibition Studies (Mechanistic Pathways)

There is no publicly available data from in vitro studies investigating the receptor binding or enzyme inhibition properties of 2-Fluoro-5-(prop-1-en-2-yl)pyridine.

Characterization of Binding Sites and Modes

No studies have been published that characterize the binding sites or binding modes of this compound with any biological receptor or enzyme.

Kinetic Analysis of Enzyme Modulation

There is no information available regarding the kinetic analysis of how this compound may modulate enzyme activity.

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro, Non-Human Cells)

Research on the cellular uptake and subcellular localization of this compound in any non-human cell line has not been documented in the available scientific literature.

Mechanistic Exploration of Biological Target Engagement (e.g., protein-ligand interactions)

There are no published studies that mechanistically explore the engagement of this compound with biological targets, including any protein-ligand interaction studies.

Structure-Based Ligand Design Principles Applied to this compound Scaffolds

While structure-based ligand design is a common strategy in medicinal chemistry, there is no specific literature available that describes the application of these principles to the this compound scaffold.

In Vivo Pharmacological Studies in Model Organisms (e.g., bacteria, fungi, plants, non-human animal models – focused on mechanisms of action, not dosage/safety/clinical outcomes)

No in vivo pharmacological studies focusing on the mechanisms of action of this compound in any model organisms (such as bacteria, fungi, plants, or non-human animal models) have been found in the public domain.

Emerging Applications and Material Science Integration of 2 Fluoro 5 Prop 1 En 2 Yl Pyridine Derivatives Non Clinical

Utilization as a Building Block in Organic Synthesis Beyond its Direct Applications

2-Fluoro-5-(prop-1-en-2-yl)pyridine, also known as 2-fluoro-5-isopropenylpyridine, serves as a versatile building block in organic synthesis, primarily due to its reactive isopropenyl group and the presence of a fluorine atom on the pyridine (B92270) ring. chemicalbook.com The fluorinated pyridine motif is a crucial component in many pharmaceutical and agrochemical compounds, as the fluorine atom can enhance metabolic stability and binding affinity. nih.govhuimengchem.cn

The synthesis of this compound itself can be achieved from 2-(6-fluoro-pyridin-3-yl)-propan-2-ol through a dehydration reaction using p-toluenesulfonic acid monohydrate in toluene. chemicalbook.com This straightforward synthesis makes it an accessible starting material for more complex molecules.

One of the primary applications of this compound is as a precursor for creating a variety of substituted pyridine derivatives. The isopropenyl group can undergo a range of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups at the 5-position of the pyridine ring.

Furthermore, the fluorine atom at the 2-position can be displaced through nucleophilic aromatic substitution reactions, although this is generally more challenging than with other halogens. ossila.com This reactivity allows for the introduction of various nucleophiles, further expanding the diversity of accessible derivatives. The combination of these reactive sites makes this compound a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for screening purposes.

Table 1: Synthetic Routes to this compound and its Derivatives

Starting MaterialReagents and ConditionsProductReference
2-(6-Fluoro-pyridin-3-yl)-propan-2-olp-TSA monohydrate, toluene, refluxThis compound chemicalbook.com
6-fluoro-a,a-diMethyl-3-PyridineMethanolNot specifiedThis compound chemicalbook.com

Potential in Catalysis or Ligand Design

While specific studies detailing the use of this compound as a ligand or in catalysis are limited, the broader class of fluorinated pyridine derivatives has shown significant potential in this area. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The electronic properties of the pyridine ring, and consequently its coordination ability, can be fine-tuned by the presence of substituents.

The electron-withdrawing nature of the fluorine atom in this compound can influence the basicity of the pyridine nitrogen and the stability of the resulting metal complexes. This modulation of electronic properties is a key strategy in the design of ligands for specific catalytic applications. For instance, rhodium(III)-catalyzed C–H functionalization has been used to prepare multi-substituted 3-fluoropyridines, highlighting the compatibility of fluorinated pyridines with transition metal catalysis. nih.gov

The isopropenyl group also offers a handle for further functionalization to create more complex ligand architectures. For example, it could be polymerized or functionalized with other coordinating groups to create multidentate ligands. Although direct applications of this compound in catalysis are not yet well-documented, its structural features suggest it could be a valuable precursor for the development of novel ligands and catalysts.

Application in Agrochemical Research (e.g., mechanistic insights into herbicidal/insecticidal activity in non-human systems)

Fluorinated pyridine derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad range of herbicidal and insecticidal activities. huimengchem.cnnih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.org The presence of a fluorine atom can significantly enhance the biological activity of these molecules. mdpi.com

While direct studies on the agrochemical applications of this compound are not extensively reported, its structural motifs are found in more complex and commercially relevant agrochemicals. For instance, phenylpyridine compounds, which share structural similarities, have been shown to exhibit excellent inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants. mdpi.com

The isopropenyl group in this compound provides a site for metabolic activity in target organisms. Understanding how this group is metabolized can provide crucial mechanistic insights into the compound's mode of action and selectivity. For example, the oxidation or modification of the isopropenyl group could lead to either activation or deactivation of the herbicidal or insecticidal properties.

Research into the structure-activity relationships of related fluorinated pyridine derivatives has shown that even small changes in the substitution pattern can have a significant impact on their biological activity. researchgate.net Therefore, this compound and its derivatives represent a valuable platform for systematic studies to understand the key structural features required for potent and selective agrochemical activity.

Table 2: Examples of Fluorinated Pyridine Derivatives in Agrochemical Research

Compound ClassTarget Pest/WeedMode of Action (if known)Reference
Fluoroquinolone derivativesArabidopsis thaliana (model plant)Inhibition of plant DNA gyrase nih.govnih.gov
Thienylpyridine derivativesAphis gossypi (cotton aphid)Not specified nih.gov
1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivativesOryza sativa (rice), Echinochloa crus-galli (barnyard grass)Inhibition of protoporphyrinogen oxidase (PPO) researchgate.net
Flupyrimin analogsPlutella xylostella (diamondback moth)Not specified frontiersin.org
α-Trifluoroanisole derivatives containing phenylpyridine moietiesBroadleaf and grass weedsNot specified mdpi.com

Integration into Polymer Science or Material Design (e.g., functional monomers, precursors)

The isopropenyl group of this compound makes it a potential functional monomer for polymerization reactions. The incorporation of fluorinated pyridine units into polymer chains can impart unique and desirable properties to the resulting materials. acs.orgrsc.orgnih.govresearchgate.net

Fluorinated polymers are known for their high thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. nih.govresearchgate.net The presence of the pyridine ring can introduce additional functionalities, such as the ability to form hydrogen bonds, coordinate with metals, or act as a base.

The polymerization of this compound could lead to the formation of functional polymers with potential applications in various fields, including:

Coatings and Films: The low surface energy imparted by the fluorine atoms could lead to materials with excellent water and oil repellency. researchgate.net

Membranes: The chemical resistance of fluorinated polymers makes them suitable for use in separation membranes.

Advanced Materials: The combination of the properties of fluorinated polymers and the functionality of the pyridine ring could lead to the development of "smart" materials that respond to external stimuli such as pH or the presence of metal ions. nih.gov

While the direct polymerization of this compound has not been extensively studied, the broader field of fluorinated polymers is an active area of research. rsc.orgresearchgate.net This compound represents a promising candidate for the synthesis of novel functional polymers with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly

The structural features of this compound suggest a potential role in supramolecular chemistry and self-assembly. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding (through the nitrogen atom) and π-π stacking interactions.

The fluorine atom can also engage in specific interactions, such as halogen bonding and dipole-dipole interactions, which can influence the self-assembly behavior of the molecule. The interplay of these different non-covalent forces can lead to the formation of well-defined supramolecular architectures in solution and in the solid state.

For instance, pyridine-appended fluorophores have been shown to exhibit molecular structure-controlled self-assembly into one-dimensional nanostructures. rsc.org The incorporation of a fluorine atom into such systems could further modulate their self-assembly and photophysical properties.

Although specific studies on the supramolecular chemistry of this compound are lacking, the principles of molecular self-assembly suggest that this molecule and its derivatives could be used to construct a variety of interesting and potentially functional supramolecular systems. Further research in this area could uncover novel applications in areas such as molecular recognition, sensing, and materials science.

Advanced Analytical Method Development for 2 Fluoro 5 Prop 1 En 2 Yl Pyridine

Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), represent the gold standard for assessing the purity and quantifying 2-Fluoro-5-(prop-1-en-2-yl)pyridine. These techniques offer high resolution and sensitivity, enabling the separation of the main compound from closely related impurities.

High-Performance Liquid Chromatography (HPLC):

Method development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve adequate retention and resolution. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the pyridine (B92270) nitrogen is protonated, leading to improved peak shape and reproducibility. helixchrom.com Detection is commonly performed using a UV detector, as pyridine and its derivatives exhibit strong absorbance in the UV region, typically around 254-270 nm. researchgate.net

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterProposed Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or gradient elution (e.g., 30-70% B over 10 min)
Flow Rate 1.0 mL/min
Column Temp. 25-30 °C
Detection UV at 265 nm
Injection Vol. 5 µL

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A temperature-programmed elution would be employed to ensure good separation of any volatile impurities.

A flame ionization detector (FID) would provide excellent sensitivity for quantification. For purity assessment, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach, as it allows for the identification of unknown peaks based on their mass spectra.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling (Non-human contexts)

For the detection of trace levels of this compound or its metabolites in environmental or industrial process samples, highly sensitive hyphenated techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. In the context of trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. This significantly enhances sensitivity and selectivity compared to full-scan mode. nih.gov For this compound, characteristic fragment ions would be determined from the electron ionization (EI) mass spectrum. The analysis of substituted pyridines in various matrices by GC-MS is a well-established technique. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the premier technique for quantifying low-level analytes in complex matrices. An LC system, similar to the one described for HPLC, is coupled to a tandem mass spectrometer (typically a triple quadrupole or Q-TRAP). The analyte is first ionized, usually by electrospray ionization (ESI) in positive mode, to form the protonated molecule [M+H]+. nih.gov

In the mass spectrometer, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. The development of LC-MS methods for pyridine derivatives is a common practice in various fields. researchgate.netnih.gov

Table 2: Proposed LC-MS/MS Parameters for Trace Analysis

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ of this compound
Product Ions To be determined by infusion and fragmentation studies
Collision Gas Argon
LC Conditions As per HPLC method, optimized for MS compatibility

Spectrophotometric Methods for Quantitative Determination

UV-Vis spectrophotometry offers a simpler, more accessible method for the quantitative determination of this compound, particularly for bulk analysis or in simple solutions where high selectivity is not required. Pyridine and its substituted derivatives exhibit characteristic UV absorption bands due to π→π* transitions in the aromatic ring. acs.org

The UV spectrum of pyridine in a non-polar solvent typically shows a primary absorption band around 250-270 nm. researchgate.net For this compound, the exact absorption maximum (λmax) would need to be determined experimentally by scanning a dilute solution of the pure compound across the UV range (e.g., 200-400 nm). Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The choice of solvent is important, as the pH and polarity can influence the UV spectrum. sielc.com

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide a sensitive and often low-cost alternative for the detection and characterization of electroactive compounds. The pyridine ring is electrochemically active, and the presence of the fluorine atom can influence its redox properties. While specific methods for this compound are not documented, the principles of electrochemical analysis of related compounds are applicable.

Techniques such as cyclic voltammetry (CV) could be used to characterize the redox behavior of the compound. A CV experiment would reveal the oxidation and reduction potentials of this compound at a given electrode (e.g., glassy carbon or platinum) in a suitable electrolyte solution. This information is valuable for understanding its electronic properties and for developing quantitative methods.

More sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could then be employed for quantitative analysis. These methods offer improved signal-to-background ratios compared to CV, allowing for the determination of lower concentrations. The development of such a method would involve optimizing parameters like the supporting electrolyte, pH, and the specific voltammetric waveform. The electrochemical fluorination of pyridines is a known process, indicating that these compounds are indeed electrochemically active and amenable to such analytical techniques. rsc.orgmdpi.com

Challenges and Future Research Directions for 2 Fluoro 5 Prop 1 En 2 Yl Pyridine

Unexplored Synthetic Pathways and Derivatization Opportunities

The synthesis and functionalization of 2-Fluoro-5-(prop-1-en-2-yl)pyridine remain largely uncharted territory, offering significant opportunities for methodological innovation.

Current synthetic strategies for fluoropyridines often involve multi-step processes. acs.org A key challenge lies in developing more direct and efficient routes to the target molecule. One potential avenue is the late-stage functionalization of a pre-existing 2-fluoropyridine (B1216828) core. acs.orgnih.gov For instance, a palladium-catalyzed cross-coupling reaction between a suitable organometallic reagent bearing the isopropenyl group and 2-fluoro-5-halopyridine could be a viable approach.

Conversely, the introduction of the fluorine atom onto a pre-functionalized pyridine (B92270) ring presents another set of possibilities. Modern C-H fluorination techniques, which allow for the direct conversion of C-H to C-F bonds, could offer a more atom-economical route. nih.gov Methods using reagents like silver(II) fluoride (B91410) have shown promise for the site-selective fluorination of pyridines adjacent to the nitrogen atom. nih.gov Another approach could involve the fluorination of pyridine N-oxides, which has been shown to be a viable strategy for producing fluoropyridines. acs.orgnih.gov

The derivatization of this compound itself opens up a vast chemical space for the synthesis of novel compounds. The isopropenyl group is amenable to a variety of transformations, including oxidation, reduction, and addition reactions, which could yield a diverse library of derivatives with potentially interesting properties. Furthermore, the fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide range of nucleophiles under relatively mild conditions. acs.orgnih.gov This provides a powerful tool for introducing further complexity and functionality into the molecule.

Potential Synthetic/Derivatization Strategy Key Features and Potential Challenges
Cross-coupling for isopropenyl group installation Relies on the availability of suitable precursors; optimization of catalyst and reaction conditions would be crucial.
Direct C-H fluorination Offers atom economy but may require careful control of regioselectivity.
Fluorination of pyridine N-oxides A promising alternative route, though the synthesis of the N-oxide precursor is an additional step. acs.orgnih.gov
Modification of the isopropenyl group Allows for a wide range of derivatives; selectivity of reactions may be a challenge.
Nucleophilic aromatic substitution of fluorine Highly efficient for introducing diverse functional groups; the reactivity of the substrate would need to be considered. acs.orgnih.gov

Novel Mechanistic Insights into Reactivity and Biological Interactions

A deeper understanding of the reactivity and potential biological interactions of this compound necessitates detailed mechanistic studies. The interplay between the electron-withdrawing fluorine atom and the potentially reactive isopropenyl group is of particular interest.

Mechanistic investigations into the SNAr reactions of this compound could reveal the influence of the 5-isopropenyl substituent on the reaction rate and regioselectivity. Understanding the electronic effects of this group on the pyridine ring is crucial for predicting its reactivity. Furthermore, exploring the mechanism of potential catalytic C-F bond activation reactions could pave the way for novel functionalization strategies. rsc.orgchemrxiv.orgresearchgate.netnih.gov

From a biological perspective, fluorinated heterocycles are of significant interest in medicinal chemistry due to their unique properties. nih.govnih.govresearchgate.net The fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org Research into the potential biological interactions of this compound could involve screening its activity against various enzymes and receptors. For example, many pyridine derivatives are known to interact with cholinesterases, and the specific substitution pattern of this compound could lead to interesting inhibitory profiles. acs.org Biocatalytic approaches, using whole cells or isolated enzymes, could also be employed to explore the oxyfunctionalization of the pyridine ring, potentially leading to the synthesis of novel metabolites with biological activity. nih.govrsc.org

Advanced Computational Modeling Approaches

Computational chemistry offers a powerful toolkit for predicting and understanding the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of the molecule. nih.govnih.gov Such studies can provide insights into the bond lengths, bond angles, and charge distribution within the molecule, helping to rationalize its chemical behavior. For instance, computational modeling could be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of synthetic strategies.

Furthermore, computational methods can be used to investigate the thermodynamics and kinetics of potential reactions, such as the SNAr of the fluorine atom or the addition reactions of the isopropenyl group. This can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes. In the context of biological activity, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to specific protein targets, providing a virtual screening tool for drug discovery. nih.gov The sublimation thermodynamics of related pyridine derivatives have also been studied computationally, which can be relevant for understanding the solid-state properties of new compounds. rsc.org

Computational Method Application to this compound
Density Functional Theory (DFT) Prediction of geometry, electronic structure, and reactivity. nih.govnih.gov
Molecular Docking Virtual screening for potential biological targets. nih.gov
Thermodynamic and Kinetic Modeling Prediction of reaction feasibility and optimization of reaction conditions.

Sustainable Synthesis and Environmental Considerations

The development of sustainable synthetic methods for this compound is a critical challenge, aligning with the broader push for green chemistry in the chemical industry. nih.govmdpi.comrasayanjournal.co.inmdpi.comijpsjournal.comdntb.gov.uafrontiersin.orgnumberanalytics.com

Future research should focus on minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. This could involve exploring one-pot reactions and multi-component reactions (MCRs) to reduce the number of synthetic steps and purification processes. jocpr.com The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and higher yields. ijpsjournal.comjocpr.com Photocatalysis, which utilizes visible light to drive chemical reactions, represents another promising green approach for the synthesis and functionalization of pyridine derivatives. eurekalert.orgbionity.comacs.orgnih.govacs.org

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgnumberanalytics.comukri.org The potential for biocatalytic synthesis of functionalized pyridines is an exciting area for future exploration.

The environmental fate and potential toxicity of this compound and its derivatives are also important considerations. Pyridine and its derivatives can be degraded by microorganisms in the environment, but the presence of the fluorine atom and the isopropenyl group may affect the rate and pathway of degradation. wikipedia.orgtandfonline.comresearchgate.netresearchgate.net Further research is needed to assess the biodegradability and potential environmental impact of this compound class. cdc.gov

Interdisciplinary Research Avenues

The unique structural features of this compound position it at the intersection of several scientific disciplines, opening up numerous avenues for interdisciplinary research.

In medicinal chemistry , the compound could serve as a scaffold for the development of new therapeutic agents. researchgate.net The combination of the fluoropyridine motif, known for its favorable pharmacological properties, with the isopropenyl group could lead to compounds with novel biological activities. For instance, fluorinated heterocycles have shown promise as anti-inflammatory and antiviral agents. nih.gov

In agrochemical research , pyridine derivatives are widely used as herbicides and pesticides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents with improved efficacy and environmental profiles.

In materials science , fluorinated organic compounds are used in a variety of applications, including the development of polymers and liquid crystals. The reactivity of the isopropenyl group could be exploited for polymerization reactions, leading to novel materials with tailored properties.

The exploration of these interdisciplinary avenues will require collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists, highlighting the potential for this compound to be a starting point for a wide range of scientific investigations.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2-Fluoro-5-(prop-1-en-2-yl)pyridine?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-2-fluoropyridine with prop-1-en-2-ylboronic acid under Suzuki-Miyaura cross-coupling conditions. Use Pd(PPh₃)₄ as a catalyst, a base (e.g., Cs₂CO₃), and a solvent mixture of DMF/H₂O (4:1) at 80–100°C .
  • Temperature optimization : Ensure reaction temperatures remain between 65–100°C to balance reactivity and minimize side-product formation .
  • Purification : Employ column chromatography with gradients of hexane/ethyl acetate (8:2 to 98:2) to isolate the product .

Q. How can spectroscopic methods characterize this compound?

  • NMR analysis :

  • Use ¹⁹F NMR to confirm fluorine substitution (δ ~ -120 ppm for 2-fluoro pyridines).
  • ¹H NMR can resolve the prop-1-en-2-yl group (doublet for CH₂ at δ 5.2–5.5 ppm and triplet for CH₃ at δ 1.8–2.1 ppm) .
    • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL, leveraging its robust handling of light atoms like fluorine .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for fluorinated pyridines?

  • Refinement strategies :

  • Use SHELXL’s constraints for fluorine anisotropic displacement parameters to address disorder in the prop-1-en-2-yl group .
  • Validate hydrogen bonding interactions (e.g., C–H···F) using OLEX2 visualization tools to explain packing anomalies .
    • Data validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) to identify systematic errors in experimental data .

Q. How to design experiments probing substituent effects on the compound’s reactivity?

  • Structure-activity relationship (SAR) :

  • Replace the prop-1-en-2-yl group with other substituents (e.g., trifluoromethyl, piperidinylmethyl) via cross-coupling. Compare reaction rates and yields to assess steric/electronic impacts .
  • Use Hammett plots to correlate substituent σ values with reaction kinetics in nucleophilic aromatic substitution .
    • Kinetic studies : Monitor reactions in situ via ¹⁹F NMR to track intermediate formation and substituent-dependent activation barriers .

Q. How to address stability issues during synthesis or storage?

  • Degradation pathways :

  • Hydrolysis of the prop-1-en-2-yl group in acidic conditions: Avoid protic solvents (e.g., MeOH) and store under inert atmosphere at -20°C .
  • Photoisomerization: Shield reactions from UV light and use amber glassware .
    • Stabilizing agents : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation during purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-5-(prop-1-en-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.